![molecular formula C19H17ClN2O4 B586524 Glafenine-d4 CAS No. 1794783-64-4](/img/no-structure.png)
Glafenine-d4
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Description
Glafenine-d4 is an isotopically labelled analog of Glafenine . Glafenine is a non-narcotic analgesic agent and a nonsteroidal anti-inflammatory drug (NSAID) . It shows significant anti-inflammatory activity and is widely used for the treatment of pains of various origins .
Molecular Structure Analysis
The molecular formula of Glafenine-d4 is C19H13D4ClN2O4 . The structure of Glafenine-d4 involves a combination of experimental and computational studies . Docking studies showed that all the conformations involved ring A of Glafenine complexed .Future Directions
While specific future directions for Glafenine-d4 are not mentioned in the sources, research involving its non-labelled analog, Glafenine, continues to be active. For instance, studies have been conducted to understand the cellular and molecular events associated with Glafenine-induced intestinal injury , and the potential of NSAIDs like Glafenine in correcting the mislocalization of certain hard-to-correct class 2 CFTR mutations . These studies could potentially guide future research directions for Glafenine-d4.
properties
{ "Design of the Synthesis Pathway": "The synthesis of Glafenine-d4 involves the deuteration of Glafenine, which can be achieved by using deuterated reagents in the synthesis process.", "Starting Materials": [ "Glafenine", "Deuterated reagents" ], "Reaction": [ "The starting material Glafenine is reacted with deuterated reagents to introduce deuterium atoms into the molecule.", "The reaction conditions are optimized to ensure high yield and selectivity of the deuteration reaction.", "The product Glafenine-d4 is isolated and purified using standard techniques such as chromatography and recrystallization." ] } | |
CAS RN |
1794783-64-4 |
Product Name |
Glafenine-d4 |
Molecular Formula |
C19H17ClN2O4 |
Molecular Weight |
376.829 |
IUPAC Name |
2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]-3,4,5,6-tetradeuteriobenzoate |
InChI |
InChI=1S/C19H17ClN2O4/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23/h1-9,13,23-24H,10-11H2,(H,21,22)/i1D,2D,3D,4D |
InChI Key |
GWOFUCIGLDBNKM-RHQRLBAQSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl |
synonyms |
2-[(7-Chloro-4-quinolinyl)amino]benzoic Acid-d4 2,3-Dihydroxypropyl Ester; _x000B_1-[N-(7-Chloro-4-quinolyl)anthranilate]glycerol-d4; N-(7-Chloro-4-quinolyl)anthranilic Acid-d4 2,3-Dihydroxypropyl Ester; 2,3-Dihydroxypropyl N-(7-chloro-4-quinolyl)anthranil |
Origin of Product |
United States |
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